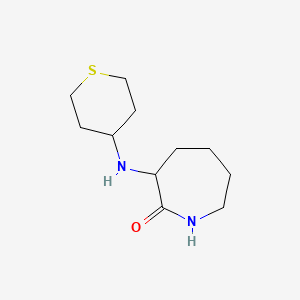
N-(pyridin-3-ylmethyl)quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)quinolin-3-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PQAM and has been the subject of numerous studies in recent years. PQAM is a heterocyclic compound that contains both a pyridine and a quinoline ring in its structure. In
Aplicaciones Científicas De Investigación
PQAM has been found to have various applications in scientific research. One of the most significant applications of PQAM is its use as a fluorescent probe. PQAM has been shown to have high fluorescence intensity, making it an excellent tool for imaging and detecting biological molecules. PQAM has also been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
Mecanismo De Acción
The mechanism of action of PQAM is not fully understood. However, studies have suggested that PQAM interacts with specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. This interaction leads to a change in the fluorescence intensity of PQAM, which can be used to detect the presence of these biomolecules.
Biochemical and Physiological Effects:
PQAM has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for biological research. Studies have also suggested that PQAM may have antioxidant properties, which could have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PQAM is its high fluorescence intensity, which makes it an excellent tool for imaging and detecting biological molecules. PQAM is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of PQAM is its sensitivity to pH and solvent polarity, which can affect its fluorescence intensity.
Direcciones Futuras
There are numerous future directions for the use of PQAM in scientific research. One potential application is the development of PQAM-based biosensors for the detection of various analytes, including biomolecules and environmental pollutants. Another potential direction is the use of PQAM in the development of targeted drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of PQAM and its potential therapeutic applications.
Conclusion:
In conclusion, PQAM is a heterocyclic compound that has numerous potential applications in scientific research. Its high fluorescence intensity makes it an excellent tool for imaging and detecting biological molecules, and its minimal toxicity makes it safe for use in vitro and in vivo. While there are limitations to its use, the future directions for PQAM research are promising, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of PQAM involves the reaction of 2-aminobenzylamine with 3-formylpyridine. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure PQAM.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDAYVASSNTPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557402.png)